1-(trifluoromethyl)-1H-indazole-3-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives. The presence of a trifluoromethyl group (-CF₃) in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst . The reaction conditions often include the use of a base like cesium fluoride (CsF) to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-methanol .
Scientific Research Applications
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target . The electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Sorafenib: An anticancer drug that includes a trifluoromethyl group in its structure.
Uniqueness: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its specific indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other trifluoromethyl-containing compounds .
Biological Activity
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family. Its unique trifluoromethyl substitution at the first position significantly influences its biological activities, particularly in the context of immune modulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F3N2O2, with a molecular weight of approximately 230.14 g/mol. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may contribute to its biological activity.
Preliminary studies indicate that this compound acts primarily as an inhibitor of complement factor D , a key component in the complement system involved in immune responses. This inhibition suggests potential applications in treating autoimmune disorders and certain cancers where the complement system is dysregulated.
Antitumor Activity
Research has shown that compounds with similar indazole structures exhibit antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the indazole scaffold can enhance potency against specific cancer types .
Inhibition of Immune Responses
As an inhibitor of complement factor D, this compound may modulate immune responses. Studies suggest that it could be beneficial in conditions characterized by excessive complement activation, such as systemic lupus erythematosus (SLE) and other autoimmune diseases. The ability to selectively inhibit this pathway could lead to reduced inflammation and tissue damage in these conditions.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds along with their similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | 959236-70-5 | 0.94 |
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | 877773-17-6 | 0.91 |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | 1053656-54-4 | 0.89 |
5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 | 0.87 |
6-Methyl-1H-indazole-3-carboxylic acid | 858227-12-0 | 0.87 |
This table illustrates that while there are several similar compounds, the trifluoromethyl substitution significantly alters both chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives:
- In Vitro Studies : A study demonstrated that indazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
- In Vivo Studies : Animal models have shown that certain indazole derivatives can effectively delay tumor growth, indicating potential therapeutic benefits .
- Mechanistic Insights : Research indicates that indazoles interact with multiple molecular targets, including enzymes involved in cellular signaling pathways, which may contribute to their anticancer effects .
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
1-(trifluoromethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)14-6-4-2-1-3-5(6)7(13-14)8(15)16/h1-4H,(H,15,16) |
InChI Key |
FXOOKLNORLMNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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